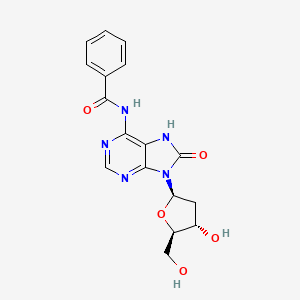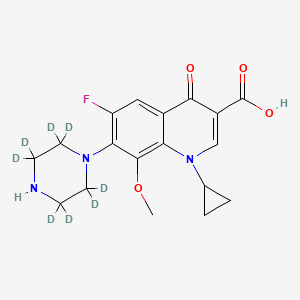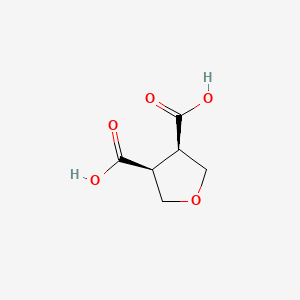
Propiocaine-d10 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiocaine-d10 Hydrochloride is an isotope-labeled derivative of Propiocaine, a local anesthetic drug. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling (d10) allows for more precise analytical studies, especially in metabolic and pharmacokinetic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propiocaine-d10 Hydrochloride involves the incorporation of deuterium atoms into the Propiocaine molecule. The process typically starts with the synthesis of the deuterated precursor, followed by the introduction of the hydrochloride group. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions: Propiocaine-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Propiocaine-d10 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of Propiocaine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Propiocaine.
Industry: Applied in the development of new anesthetic formulations and in quality control processes.
Mécanisme D'action
The mechanism of action of Propiocaine-d10 Hydrochloride is similar to that of Propiocaine. It works by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses. This action is primarily achieved by binding to and antagonizing the function of voltage-gated sodium channels, thereby preventing the generation of action potentials.
Comparaison Avec Des Composés Similaires
Proparacaine: Another local anesthetic used in ophthalmic practice.
Lidocaine: A widely used local anesthetic with similar properties.
Bupivacaine: A long-acting local anesthetic used in various medical procedures.
Uniqueness of Propiocaine-d10 Hydrochloride: The primary uniqueness of this compound lies in its deuterium labeling, which allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate tracing and analysis of metabolic pathways are required.
Propriétés
Numéro CAS |
1246819-90-8 |
|---|---|
Formule moléculaire |
C17H26ClNO2 |
Poids moléculaire |
321.911 |
Nom IUPAC |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2; |
Clé InChI |
SLARELGEGUUVPI-ACFYHBDESA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Synonymes |
3-(1-Piperidinyl-d10)-1-(4-propoxyphenyl)-1-propanone Hydrochloride; 3-(Piperidino-d10)-4’-propoxypropiophenone Hydrochloride; 4-n-Propoxy-β-(1-piperidyl-d10)propiophenone Hydrochloride; Falicain-d10; Falicaine-d10 Hydrochloride; Propipocaine-d10 Hyd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














